2-Isopropoxyethanol

描述

属性

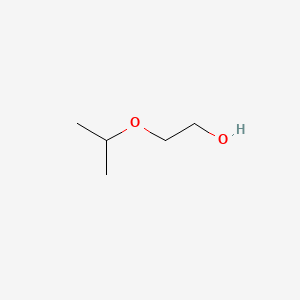

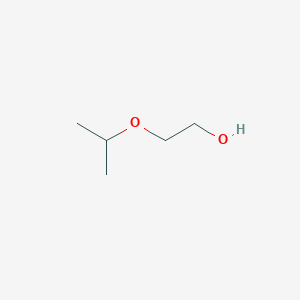

IUPAC Name |

2-propan-2-yloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(2)7-4-3-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGFUIQPSOCUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2, Array | |

| Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17817 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32238-60-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-methylethyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32238-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4047466 | |

| Record name | 2-Isopropoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol isopropyl ether appears as a clear liquid. An irritant., Colorless liquid with a mild, ethereal odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ethereal odor. | |

| Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17817 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isopropoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Isopropoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0357.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

285.8 °F at 760 mmHg (USCG, 1999), 144 °C @ 743 MM HG, at 99kPa: 139.5-144.5 °C, 283 °F | |

| Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17817 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2831 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Isopropoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0357.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

91.4 °F (USCG, 1999), 33 °C, 92 °F (33 °C) OC, 44 °C c.c., (oc) 92 °F | |

| Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17817 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isopropoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2831 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Isopropoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0357.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), SOL IN ALL PROP IN WATER, ALC, ETHER; SOL IN ACETONE, Solubility in water, g/100ml at 25 °C: 100, Miscible | |

| Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17817 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2831 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Isopropoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0357.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.91 (USCG, 1999) - Less dense than water; will float, 0.9030 @ 20 °C/4 °C, Relative density (water = 1): 0.903 (20 °C), 0.90 | |

| Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17817 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2831 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Isopropoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0357.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.6 (AIR= 1), Relative vapor density (air = 1): 3.6 | |

| Record name | ISOPROPOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2831 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3 mmHg (NIOSH, 2023), 1.6 [mmHg], 5.2 MM HG @ 25 °C, Vapor pressure, kPa at 20 °C: 0.44, 3 mmHg | |

| Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17817 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isopropoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2831 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Isopropoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0357.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS LIQUID, Colorless liquid. | |

CAS No. |

109-59-1 | |

| Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17817 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isopropoxyethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropoxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropoxyethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isopropoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L4RL5EKZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2831 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethanol, 2-isopropoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KL4D7038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-60 °C | |

| Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2-Isopropoxyethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 2-Isopropoxyethanol. The information is curated for researchers, scientists, and professionals in drug development who require precise data and established experimental methodologies.

Core Physical and Chemical Properties

This compound, also known as ethylene glycol monoisopropyl ether, is a colorless liquid with a mild, ethereal odor.[1][2] It is a versatile solvent used in a variety of industrial applications, including the manufacturing of paints, coatings, and cleaning products.[1][3]

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C5H12O2 | [2] |

| Molecular Weight | 104.15 g/mol | [2] |

| CAS Number | 109-59-1 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Mild, ethereal | [2] |

| Physical Property | Value | Conditions | Reference |

| Boiling Point | 142 °C | at 1013 hPa | |

| Melting Point | -60 °C | ||

| Density | 0.903 g/cm³ | at 20 °C | [1] |

| Solubility in Water | Miscible | ||

| Vapor Pressure | 3.78 hPa | at 20 °C | |

| Flash Point | 45 °C | Closed Cup | |

| Refractive Index | 1.409 | at 20 °C | |

| Viscosity | 2.7 mm²/s | at 20 °C | |

| Autoignition Temperature | 240 °C |

Chemical Reactivity and Stability

This compound is a stable compound under normal storage conditions. It is incompatible with strong oxidizing agents, with which it can react violently.[1] Like other ethers, it may form explosive peroxides upon exposure to air and light over time. It is also flammable.

Experimental Protocols

This section details the standardized methodologies for determining the key physical properties of this compound, as well as a representative protocol for its synthesis.

Determination of Physical Properties

The following are representative experimental protocols based on established standards for the determination of the physical properties of liquid chemicals.

1. Boiling Point Determination (Adapted from ASTM D1120)

-

Principle: This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: A round-bottom flask, a condenser, a calibrated thermometer, a heating mantle, and boiling chips.

-

Procedure:

-

Place a measured volume of this compound into the round-bottom flask along with a few boiling chips.

-

Assemble the distillation apparatus with the thermometer bulb positioned at the level of the side arm leading to the condenser.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature when the liquid begins to boil and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point.

-

Correct the observed boiling point for any deviation from standard atmospheric pressure.

-

2. Melting Point (Freezing Point) Determination (Adapted from OECD Guideline 102)

-

Principle: This method determines the temperature at which the solid and liquid phases of a substance are in equilibrium.

-

Apparatus: A jacketed test tube, a cooling bath, a calibrated thermometer or thermocouple, and a stirring device.

-

Procedure:

-

Place the liquid sample of this compound in the test tube.

-

Immerse the test tube in a cooling bath capable of reaching temperatures below the expected melting point.

-

Continuously stir the sample and monitor the temperature.

-

The temperature at which the first crystals appear and remain is recorded as the freezing point (melting point). For supercooled liquids, the temperature may rise to a plateau after crystallization begins; this plateau temperature is the freezing point.

-

3. Density Determination (Adapted from ASTM D4052)

-

Principle: This method utilizes a digital density meter that measures the oscillation period of a U-shaped tube filled with the sample. The density is directly proportional to the square of the oscillation period.

-

Apparatus: A digital density meter with a thermostatically controlled cell.

-

Procedure:

-

Calibrate the instrument with dry air and a reference standard of known density (e.g., pure water).

-

Inject the this compound sample into the measurement cell, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 20 °C).

-

The instrument will automatically measure the oscillation period and calculate the density of the sample.

-

4. Viscosity Determination (Adapted from OECD Guideline 114)

-

Principle: This method measures the resistance of a fluid to flow. For Newtonian fluids like this compound, a capillary viscometer can be used to measure the time it takes for a fixed volume of liquid to flow through a capillary of a known diameter.

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature water bath, and a stopwatch.

-

Procedure:

-

Introduce the this compound sample into the viscometer.

-

Place the viscometer in the constant temperature bath and allow it to equilibrate.

-

By applying suction or pressure, draw the liquid up through the capillary to the starting mark.

-

Measure the time required for the liquid to flow between two marked points on the capillary.

-

Calculate the kinematic viscosity using the measured flow time and the viscometer constant. The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of ethylene oxide with isopropanol. This reaction is usually catalyzed by an acid or a base.

-

Reaction: C₂H₄O + (CH₃)₂CHOH → (CH₃)₂CHOCH₂CH₂OH

-

Reactants: Ethylene oxide, Isopropanol

-

Catalyst: A suitable acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

-

General Procedure:

-

Isopropanol is charged into a reactor.

-

The catalyst is added to the isopropanol.

-

Ethylene oxide is then slowly introduced into the reactor under controlled temperature and pressure. The reaction is exothermic and requires careful monitoring to prevent runaway reactions.

-

After the reaction is complete, the catalyst is neutralized.

-

The crude product is then purified, typically by distillation, to separate the desired this compound from unreacted isopropanol and any byproducts.

-

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis Workflow of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Isopropoxyethanol

This technical guide provides a comprehensive overview of the primary synthesis pathways and reaction mechanisms for the production of 2-isopropoxyethanol. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the chemical processes involved.

Introduction

This compound, also known as ethylene glycol monoisopropyl ether, is a versatile organic solvent with a wide range of applications in the chemical industry. Its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a hydrophobic isopropoxy group, makes it an effective solvent for resins, oils, waxes, and dyes. This guide focuses on the two predominant methods for its synthesis: the ring-opening reaction of ethylene oxide with isopropanol and the Williamson ether synthesis.

Synthesis Pathways and Mechanisms

Ring-Opening of Ethylene Oxide with Isopropanol

The reaction of ethylene oxide with isopropanol is a common industrial method for the synthesis of this compound. This process involves the ring-opening of the highly strained epoxide ring by the nucleophilic attack of isopropanol. The reaction can be catalyzed by either an acid or a base, each proceeding through a distinct mechanism.

In the presence of an acid catalyst, the reaction is initiated by the protonation of the oxygen atom of the ethylene oxide ring. This protonation enhances the electrophilicity of the ring's carbon atoms, making them more susceptible to nucleophilic attack. Isopropanol, acting as the nucleophile, then attacks one of the carbon atoms, leading to the opening of the ring and the formation of a protonated this compound intermediate. The final step involves the deprotonation of this intermediate to yield the final product and regenerate the acid catalyst.

Acid-Catalyzed Ring-Opening of Ethylene Oxide.

The base-catalyzed mechanism begins with the deprotonation of isopropanol by a strong base (e.g., sodium hydroxide) to form the isopropoxide anion. This alkoxide is a potent nucleophile that directly attacks one of the carbon atoms of the ethylene oxide ring in an SN2 fashion. This concerted step results in the ring-opening and the formation of an alkoxide intermediate. The final step is the protonation of this intermediate by a proton source, typically the solvent or a subsequent workup step, to yield this compound.

Base-Catalyzed Ring-Opening of Ethylene Oxide.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers, including this compound. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. For the synthesis of this compound, there are two potential combinations of reactants:

-

Sodium isopropoxide and 2-chloroethanol: This is the preferred route as it involves a primary alkyl halide (2-chloroethanol), which is ideal for SN2 reactions and minimizes the competing elimination reaction.

-

Sodium 2-hydroxyethoxide and isopropyl chloride: This route is less favorable because it uses a secondary alkyl halide (isopropyl chloride), which can lead to a significant amount of the elimination product (propene).

The mechanism involves the nucleophilic attack of the isopropoxide ion on the electrophilic carbon atom of 2-chloroethanol, displacing the chloride ion and forming the ether linkage.

Williamson Ether Synthesis of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound based on the discussed pathways.

Representative Protocol for Base-Catalyzed Synthesis from Ethylene Oxide

Materials:

-

Isopropanol

-

Ethylene oxide

-

Sodium hydroxide (catalyst)

-

Neutralizing agent (e.g., acetic acid)

Procedure:

-

A pressure reactor is charged with isopropanol and a catalytic amount of sodium hydroxide.

-

The reactor is sealed and heated to the desired reaction temperature (typically 120-150°C).

-

Ethylene oxide is slowly introduced into the reactor, maintaining a constant pressure.

-

The reaction is allowed to proceed until the desired conversion of ethylene oxide is achieved, which is monitored by the cessation of ethylene oxide uptake.

-

After the reaction is complete, the mixture is cooled, and the catalyst is neutralized with an acid.

-

The crude product is then purified by distillation to yield pure this compound.

Representative Protocol for Williamson Ether Synthesis

Materials:

-

Isopropanol

-

Sodium metal

-

2-Chloroethanol

-

Anhydrous diethyl ether (solvent)

Procedure:

-

Sodium isopropoxide is prepared in situ by reacting sodium metal with anhydrous isopropanol under an inert atmosphere.

-

After the sodium has completely reacted, the excess isopropanol is removed under reduced pressure.

-

The resulting sodium isopropoxide is suspended in an anhydrous solvent such as diethyl ether.

-

2-Chloroethanol is added dropwise to the suspension with stirring.

-

The reaction mixture is heated to reflux for several hours (typically 2-8 hours) to ensure complete reaction.

-

After cooling, the reaction mixture is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation.

Quantitative Data

The following tables summarize the general quantitative data for the synthesis of this compound. Specific values can vary depending on the exact experimental conditions.

Table 1: General Reaction Conditions for the Synthesis of this compound

| Parameter | Ring-Opening of Ethylene Oxide (Base-Catalyzed) | Williamson Ether Synthesis |

| Catalyst/Reagent | Sodium Hydroxide | Sodium Isopropoxide |

| Reactants | Ethylene Oxide, Isopropanol | 2-Chloroethanol, Sodium Isopropoxide |

| Solvent | Isopropanol (in excess) | Anhydrous Ether or THF |

| Temperature | 120 - 150 °C | 50 - 100 °C |

| Pressure | Elevated pressure | Atmospheric pressure |

| Reaction Time | Varies with feed rate | 1 - 8 hours |

Table 2: Typical Yields for the Synthesis of this compound

| Synthesis Pathway | Typical Laboratory Yield |

| Ring-Opening of Ethylene Oxide | > 90% (industrial) |

| Williamson Ether Synthesis | 50 - 95% |

Logical Workflow for Synthesis Pathway Selection

The choice between the two primary synthesis pathways often depends on the desired scale of production and the available starting materials.

Decision workflow for selecting a synthesis pathway.

Spectroscopic Analysis of 2-Isopropoxyethanol: A Technical Guide

An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 2-isopropoxyethanol, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (CAS No. 109-59-1), a versatile solvent and chemical intermediate. The following sections detail the experimental protocols for acquiring ¹H NMR, ¹³C NMR, IR, and mass spectra, along with a thorough analysis and presentation of the resulting data.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₁₂O₂ with a molecular weight of 104.15 g/mol . The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | 1.15 | Doublet | 6H | (CH₃)₂CH- |

| b | 3.48 | Triplet | 2H | -OCH₂CH₂OH |

| c | 3.60 | Septet | 1H | (CH₃)₂CH- |

| d | 3.68 | Triplet | 2H | -OCH₂CH₂OH |

| e | 2.50 (broad) | Singlet | 1H | -OH |

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the this compound molecule.

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | 22.2 | (CH₃)₂CH- |

| 2 | 61.8 | -OCH₂CH₂OH |

| 3 | 70.0 | -OCH₂CH₂OH |

| 4 | 71.8 | (CH₃)₂CH- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 (broad) | Strong | O-H stretch (alcohol) |

| 2970, 2930, 2870 | Strong | C-H stretch (alkane) |

| 1110 | Strong | C-O stretch (ether and alcohol) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows the molecular ion peak and several fragment ions, which are indicative of the molecule's structure.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 104 | < 1 | [M]⁺ (Molecular Ion) |

| 89 | 25 | [M - CH₃]⁺ |

| 73 | 15 | [(CH₃)₂CHOCH₂]⁺ |

| 59 | 10 | [(CH₃)₂COH]⁺ |

| 45 | 100 | [CH₂CH₂OH]⁺ (Base Peak) |

| 43 | 60 | [(CH₃)₂CH]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 128

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Infrared (IR) Spectroscopy Protocol

Sample Preparation: A drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2][3]

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Mass Spectrometry Protocol

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane) is injected into the GC.

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is used for the analysis.[4][5]

Gas Chromatography (GC) Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Parameters:

-

Electron Energy: 70 eV[5]

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 35 - 300

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. agilent.com [agilent.com]

- 3. utsc.utoronto.ca [utsc.utoronto.ca]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 6. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to Quantum Chemical Calculations for 2-Isopropoxyethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed quantum chemical computational study for 2-isopropoxyethanol. Due to the limited availability of specific quantum chemical data for this compound in peer-reviewed literature, this document outlines a robust computational methodology based on established and validated protocols for analogous glycol ethers, such as 2-methoxyethanol and ethylene glycol. The guide details the theoretical background, experimental protocols for computational analysis, and the expected data presentation, including optimized molecular geometries, vibrational frequencies, and electronic properties. This document is intended to serve as a foundational resource for researchers initiating computational studies on this compound and related compounds, particularly in the fields of materials science, toxicology, and drug development.

Introduction

This compound, a member of the glycol ether family, finds application as a solvent in various industrial and commercial products.[1] Understanding its molecular properties at a quantum level is crucial for predicting its behavior, reactivity, and potential interactions in biological and chemical systems. Quantum chemical calculations offer a powerful in-silico approach to elucidate the electronic structure, conformational landscape, and spectroscopic properties of molecules.

This guide proposes a computational workflow employing Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules. The choice of functionals and basis sets is informed by successful studies on similar molecules, aiming to provide a balance between computational cost and accuracy.[2][3]

Proposed Computational Methodology

The recommended computational protocol involves a multi-step approach, starting from conformational analysis to the calculation of various molecular properties.

Conformational Analysis

A thorough exploration of the conformational space of this compound is the first critical step. Due to the presence of multiple rotatable bonds, the molecule can exist in several conformations. The relative energies of these conformers are crucial for determining the most stable structures and for calculating Boltzmann-averaged properties.

Experimental Protocol:

-

Initial Structure Generation: Generate a set of initial guess structures for the various possible conformers of this compound by systematically rotating the dihedral angles of the C-C, C-O, and O-H bonds.

-

Preliminary Optimization: Perform an initial geometry optimization of all generated conformers using a computationally less expensive method, such as the semi-empirical PM7 method or a small basis set DFT calculation (e.g., B3LYP/3-21G).

-

High-Level Optimization and Frequency Calculation: The lowest energy conformers identified in the preliminary scan should be subjected to full geometry optimization and vibrational frequency calculations at a higher level of theory, such as B3LYP/6-311+G(d,p) or ωB97X-D/6-311+G(d,p) . The inclusion of diffuse functions (+) is important for accurately describing hydrogen bonding, and polarization functions (d,p) are essential for capturing the correct molecular shape.

-

Energy Refinement: For the most stable conformers, single-point energy calculations can be performed using an even more accurate method, such as a larger basis set (e.g., aug-cc-pVTZ) or a different functional, to obtain more reliable relative energies.

-

Solvation Effects: To model the behavior in a solution, the Polarizable Continuum Model (PCM) can be employed during the optimization and frequency calculations, specifying the solvent of interest (e.g., water).

Calculation of Molecular Properties

Once the optimized geometries of the stable conformers are obtained, a range of molecular properties can be calculated.

Experimental Protocol:

-

Geometric Parameters: From the optimized structures, key bond lengths, bond angles, and dihedral angles will be extracted.

-

Vibrational Frequencies: The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of this compound. These theoretical spectra can be compared with experimental data for validation of the computational method. No imaginary frequencies should be present for a true energy minimum.

-

Electronic Properties:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hydrogen bonding and hyperconjugation.

-

Dipole Moment and Polarizability: These properties are important for understanding intermolecular interactions.

-

Data Presentation

The quantitative data generated from the proposed calculations should be summarized in a clear and structured format for easy interpretation and comparison.

Table 1: Calculated Geometric Parameters of the Most Stable Conformer of this compound (Note: The following values are placeholders and would be replaced with actual calculated data.)

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C1-C2 | 1.53 |

| C2-O3 | 1.42 | |

| O3-C4 | 1.43 | |

| C4-C5 | 1.52 | |

| C4-C6 | 1.52 | |

| C2-O7 | 1.41 | |

| O7-H8 | 0.97 | |

| Bond Angles | C1-C2-O3 | 109.5 |

| C2-O3-C4 | 112.0 | |

| O3-C4-C5 | 109.8 | |

| O3-C4-C6 | 109.8 | |

| C2-O7-H8 | 108.5 | |

| Dihedral Angles | C1-C2-O3-C4 | 180.0 (anti) |

| C2-O3-C4-C5 | 60.0 (gauche) |

Table 2: Calculated Thermodynamic and Electronic Properties of this compound (Note: The following values are placeholders and would be replaced with actual calculated data.)

| Property | Value |

| Relative Energy (kcal/mol) | 0.00 (Most Stable Conformer) |

| Zero-Point Vibrational Energy (kcal/mol) | 85.2 |

| Dipole Moment (Debye) | 2.1 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 7.7 |

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex workflows and relationships.

References

Thermodynamic Properties of 2-Isopropoxyethanol Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-isopropoxyethanol solutions, focusing on key parameters such as density, viscosity, and refractive index, along with their derived excess properties. This document is intended to be a valuable resource for researchers and professionals working with this solvent in various scientific and industrial applications, including drug development and formulation.

Introduction

This compound, also known as ethylene glycol monoisopropyl ether, is a versatile solvent with applications in the manufacturing of paints, coatings, and cleaning products.[1][2] Its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar ether linkage, allows it to be miscible with water and many organic solvents.[3] Understanding the thermodynamic properties of its solutions is crucial for process design, quality control, and the development of new formulations.

This guide summarizes key findings from studies on the volumetric and viscometric properties of this compound in binary mixtures with water and various alcohols. It details the experimental methodologies used to determine these properties and presents the data in a structured format for easy comparison and interpretation.

Data Presentation

The following tables summarize the key thermodynamic properties of this compound solutions. Due to limitations in accessing the full text of some cited research, complete quantitative data sets are not available. However, the tables provide the structure for such data and include qualitative findings and available quantitative values from abstracts and other sources.

Table 1: Volumetric Properties of Binary Mixtures of this compound (1) with Alcohols (2) at 298.15 K

| Alcohol (2) | Mole Fraction of this compound (x₁) | Density (ρ) / g·cm⁻³ | Excess Molar Volume (Vₘᴱ) / cm³·mol⁻¹ |

| Methanol | 0.0 - 1.0 | Data not fully available | Negative over the entire composition range[4][5] |

| 1-Propanol | 0.0 - 1.0 | Data not fully available | Negative over the entire composition range[4][5] |

| 2-Propanol | 0.0 - 1.0 | Data not fully available | Negative over the entire composition range[4][5] |

| 1-Pentanol | 0.0 - 1.0 | Data not fully available | Negative over the entire composition range[4][5] |

Table 2: Viscometric Properties of Binary Mixtures of this compound (1) with Alcohols (2) at 298.15 K

| Alcohol (2) | Mole Fraction of this compound (x₁) | Dynamic Viscosity (η) / mPa·s | Viscosity Deviation (Δη) / mPa·s |

| Methanol | 0.0 - 1.0 | Data not fully available | Negative over the entire composition range[4][5] |

| 1-Propanol | 0.0 - 1.0 | Data not fully available | Negative over the entire composition range[4][5] |

| 2-Propanol | 0.0 - 1.0 | Data not fully available | Negative over the entire composition range[4][5] |

| 1-Pentanol | 0.0 - 1.0 | Data not fully available | Negative over the entire composition range[4][5] |

Table 3: Thermodynamic Properties of Aqueous Solutions of this compound at 25 °C

| Property | Value and Conditions |

| Excess Enthalpy (Hₘᴱ) | -800 J·mol⁻¹ at the minimum (mole fraction of this compound, x ≈ 0.2) |

| Excess Molar Volume (Vₘᴱ) | > -1.2 cm³·mol⁻¹ at the minimum (x ≈ 0.35) |

Note: The negative values for excess molar volume and viscosity deviation in the alcohol mixtures suggest the presence of strong intermolecular interactions and a contraction in volume upon mixing.

Experimental Protocols

The determination of the thermodynamic properties of this compound solutions involves precise measurements using specialized instrumentation. The following sections detail the methodologies for the key experiments.

Density Measurement

Density is a fundamental property required for the calculation of excess molar volumes. A common and accurate method for measuring the density of liquids is the oscillating U-tube technique.

Instrumentation: An oscillating U-tube densimeter.

Procedure:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized, degassed water.

-

Sample Preparation: The binary mixtures of this compound and the desired solvent are prepared by mass using an analytical balance with high precision.

-

Measurement: A small volume of the sample is injected into the thermostated U-shaped tube of the densimeter. The tube is electromagnetically excited to oscillate at its natural frequency.

-

Data Acquisition: The instrument measures the period of oscillation, which is directly related to the density of the sample. The temperature of the measuring cell is precisely controlled, typically using a Peltier system.

-

Cleaning: After each measurement, the U-tube is thoroughly cleaned with appropriate solvents and dried with a stream of air.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in many industrial processes. The Stabinger viscometer is a modern instrument that allows for the simultaneous measurement of dynamic viscosity and density.

Instrumentation: A Stabinger viscometer.

Procedure:

-

Calibration: The viscometer is calibrated with certified viscosity standards.

-

Sample Injection: A small sample volume (typically a few milliliters) is introduced into the measuring cell.

-

Measurement Principle: The instrument is based on a modified Couette rotational viscometer principle. A measuring rotor floats freely within the sample, which is located in a rotating tube. The speed of the rotor is measured, and the dynamic viscosity is calculated from the shear stress and shear rate. The instrument also contains an integrated oscillating U-tube for simultaneous density measurement.

-

Temperature Control: The temperature of the sample is precisely controlled by an integrated Peltier thermostat.

-

Data Output: The instrument provides direct readings of dynamic viscosity, and by using the simultaneously measured density, it calculates the kinematic viscosity.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is useful for characterizing liquid mixtures. The Abbe refractometer is a common instrument for this purpose.

Instrumentation: An Abbe refractometer.

Procedure:

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the surface of the measuring prism.

-

Measurement: The illuminating prism is closed over the sample, creating a thin film. Light from a monochromatic source is passed through the sample.

-

Observation: The user looks through the eyepiece and adjusts the instrument until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature is controlled by circulating water from a thermostated bath through the prism jackets.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in calculating excess thermodynamic properties.

Conclusion

This technical guide has provided an overview of the thermodynamic properties of this compound solutions, with a focus on binary mixtures with water and various alcohols. The available data indicate that these solutions exhibit non-ideal behavior, as evidenced by negative excess molar volumes and viscosity deviations, suggesting strong intermolecular interactions. The detailed experimental protocols for measuring density, viscosity, and refractive index offer a practical guide for researchers in this field. The provided workflows and logical diagrams visually summarize the key experimental and computational steps. Further research to obtain complete quantitative data sets for a wider range of solvents and temperatures would be beneficial for a more comprehensive understanding of the thermodynamic behavior of this compound solutions.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, C5H12O2, 109-59-1, 2 Isopropoxy, β Hydroxyethyl Isopropyl Ether; Ethylene Glycol Isopropyl Ether [mallakchemicals.com]

- 3. This compound, 99% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Isopropoxyethanol (CAS No. 109-59-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxyethanol, also known as Isopropyl Cellosolve®, is an organic compound with the CAS number 109-59-1.[1] It is a colorless liquid characterized by a mild, ethereal odor and belongs to the glycol ether family.[1][2] Structurally, it consists of an isopropyl group attached to an ethylene glycol backbone, giving it both ether and alcohol functionalities.[3] This amphipathic nature makes it soluble in water as well as many organic solvents, rendering it highly versatile.[4][5]

Primarily, this compound is utilized as a solvent in the manufacturing of paints, coatings, lacquers, resins, and cleaning products.[3][6] For professionals in drug development and pharmaceuticals, its properties are of interest for its potential use as a solvent, a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs), and for its surfactant-like properties which can be beneficial in formulations.[7][8] This guide provides a comprehensive overview of its physicochemical properties, key experimental protocols, and metabolic pathways to support its evaluation and application in a research and development context.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental and manufacturing settings.

| Property | Value | Source(s) |

| CAS Number | 109-59-1 | [6] |

| Molecular Formula | C5H12O2 | [6] |

| Molecular Weight | 104.15 g/mol | [6] |

| Appearance | Colorless liquid | [6] |

| Odor | Mild, ethereal | [2] |

| Density | 0.903 g/mL at 25 °C | [9] |

| Boiling Point | 143 °C (at 760 mmHg) | [10] |

| 42-44 °C (at 13 mmHg) | [9] | |

| Melting Point | -60 °C | [9] |

| Flash Point | 45 °C (113 °F) | [10][11] |

| Vapor Pressure | 3 mmHg | [2] |

| 5.99 hPa at 25 °C | [12] | |

| Vapor Density | 3.6 (Air = 1.0) | [12] |

| Refractive Index | n20/D 1.41 | [9] |

| Water Solubility | Soluble (>100 g/L) | [9][13] |

| LogP (Octanol/Water) | 0.43 at 20 °C | [8] |

| Autoignition Temp. | 240 °C | [8] |

Toxicological and Safety Data

Understanding the toxicological profile and safety requirements is critical for handling this compound in a laboratory or industrial environment. Key GHS classifications and acute toxicity values are presented below. The substance is considered a flammable liquid and is harmful if inhaled or in contact with skin.[12][14]

| Parameter | Value / Classification | Source(s) |

| GHS Classification | Flammable Liquid (Category 3), Acute Toxicity Dermal (Category 4), Acute Toxicity Inhalation (Category 4), Serious Eye Irritation (Category 2), Skin Irritation (Category 2) | [3][12] |

| Signal Word | Warning | [12] |

| Hazard Statements | H226: Flammable liquid and vapor; H312: Harmful in contact with skin; H332: Harmful if inhaled; H315: Causes skin irritation; H319: Causes serious eye irritation | [12][15] |

| LD50 Oral (Rabbit) | 5111 mg/kg | [8] |

| LD50 Dermal (Rabbit) | 1445 mg/kg | [8] |

| LC50 Inhalation (Rat) | 3100 mg/m³/4h | [1] |

| Primary Health Effects | Irritating to eyes, mildly irritating to skin and respiratory tract.[13] In animal studies (rats), it may have effects on the blood, causing hemolytic anemia.[16] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing scientific findings and for the validation of analytical techniques. Below are protocols for a key toxicological study and a common analytical method for quantification.

Protocol: Induction of Hemolytic Anemia in Rats

This protocol is based on studies investigating the hemolytic effects of glycol ethers.[16] The primary metabolite, isopropoxyacetic acid, is believed to be responsible for the hemolytic action. The study aims to evaluate hematological indices following exposure.

Objective: To assess the time- and dose-dependent hemolytic effects of this compound in a rodent model.

Materials:

-

Male Wistar rats

-

This compound (CAS 109-59-1)

-

Saline solution (vehicle)

-

Syringes for subcutaneous injection

-

Equipment for blood collection (e.g., capillary tubes)

-

Automated hematology analyzer

Methodology:

-

Animal Dosing: Male Wistar rats are treated with single subcutaneous injections of this compound.[16]

-

Dose Groups: The compound is administered at doses of 0 (vehicle control), 0.625, 1.25, and 2.5 mmol/kg body weight.[16]

-

Sample Collection: Blood samples are collected from the tail vein at multiple time points post-administration, such as 0, 6, 24, 48, 144, 216, and 600 hours.[16]

-

Analysis: The collected blood samples are analyzed for a panel of hematological indices.[16] Key parameters to measure include:

-

Red blood cell (RBC) count

-

Total hemoglobin concentration

-

Packed cell volume (PCV) / Hematocrit (HCT)

-

Mean cell volume (MCV)

-

Plasma hemoglobin concentration

-

Reticulocyte count

-

-

Data Interpretation: A decrease in RBC, hemoglobin, and PCV, coupled with an increase in MCV (indicating cell swelling), plasma hemoglobin, and reticulocytes, is indicative of hemolytic anemia.[16]

Protocol: Determination in Workplace Air by GC-FID

This validated method describes the quantification of this compound in air samples, which is essential for monitoring occupational exposure.[13]

Objective: To quantify the concentration of this compound in a defined volume of air using thermal desorption followed by gas chromatography with a flame ionization detector (GC-FID).

Materials:

-

Sorbent tubes packed with Chromosorb 106

-

Personal air sampling pump

-

Thermal desorber unit coupled to a GC-FID system

-

This compound (analytical standard)

-

Cyclooctane (internal standard)

-

Solvents for stock solution preparation (e.g., 1,3-dioxolane, dimethoxymethane)[12]

Methodology:

-

Air Sampling:

-

A defined volume of air is drawn through a Chromosorb 106 sorbent tube using a calibrated pump.

-

For an 8-hour time-weighted average (TWA), a typical flow rate is 5 mL/min for 2 hours, yielding a sample volume of 600 mL.[13]

-

-

Sample Preparation:

-

Cyclooctane is added to the samples as an internal standard before analysis.[13]

-

-

Thermal Desorption:

-

The loaded sorbent tube is placed in a thermal desorber.

-

The tube is heated, and the desorbed analytes are transferred by a carrier gas to a cold trap.

-

The cold trap is then rapidly heated, injecting the analytes as a narrow band onto the GC column.[12]

-

-

Gas Chromatography:

-

Column: (Example) DB-5 or similar non-polar capillary column.

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An appropriate temperature gradient is used to separate this compound from other volatile compounds.

-

Detector: Flame Ionization Detector (FID).

-

-

Quantification:

-

A multi-point calibration curve is generated by analyzing standards of known concentrations.

-

The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) against the calibration curve.[13]

-

The limit of quantification for this method is approximately 4.48 mg/m³ for a 600 mL air sample.[13]

-

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes, from chemical synthesis to biological metabolism.

Industrial Synthesis Workflow

The most common industrial method for producing this compound involves the reaction of ethylene oxide with isopropyl alcohol.[3]

References

- 1. Isopropylethanediol | C5H12O2 | CID 7996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound, 99% 100 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound, C5H12O2, 109-59-1, 2 Isopropoxy, β Hydroxyethyl Isopropyl Ether; Ethylene Glycol Isopropyl Ether [mallakchemicals.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. series.publisso.de [series.publisso.de]

- 11. series.publisso.de [series.publisso.de]

- 12. zora.uzh.ch [zora.uzh.ch]

- 13. Synthesis routes of this compound [benchchem.com]

- 14. Comparison of the hemolytic activity of isopropoxyethanol and phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]